

Synthesis of Tetraallylsilane via Grignard Reaction: An Experimental Protocol

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Compound of Interest

Compound Name: Tetraallylsilane

Cat. No.: B074137

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Application Note

The Grignard reaction is a cornerstone of organometallic chemistry, widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. This document provides a detailed experimental protocol for the synthesis of **tetraallylsilane**, a versatile precursor in materials science and organic synthesis. The procedure involves the reaction of silicon tetrachloride with allylmagnesium bromide, a Grignard reagent prepared in situ from allyl bromide and magnesium. A one-step approach in a mixed solvent system of toluene and diethyl ether has been shown to produce high yields of the desired product.^[1] This protocol is intended for researchers and professionals in chemistry and drug development, providing a comprehensive guide to the synthesis, purification, and characterization of **tetraallylsilane**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **tetraallylsilane**.

Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₂₀ Si	[2]
Molecular Weight	192.37 g/mol	[2]
Appearance	Liquid	[2]
Boiling Point	90 °C at 3 mmHg	[2]
Density	0.831 g/mL at 25 °C	[2]
Refractive Index (n ₂₀ /D)	1.485	
¹ H NMR (CDCl ₃)		
δ 5.85-5.70 (m, 4H)	CH=CH ₂	
δ 4.98-4.85 (m, 8H)	CH=CH ₂	
δ 1.65 (d, J=8.0 Hz, 8H)	Si-CH ₂ -CH=CH ₂	
¹³ C NMR (CDCl ₃)		
δ 134.5	CH=CH ₂	
δ 113.8	CH=CH ₂	
δ 23.5	Si-CH ₂ -CH=CH ₂	
Infrared (IR) Spectrum (neat)		
3075 cm ⁻¹	=C-H stretch	
1630 cm ⁻¹	C=C stretch	
995, 905 cm ⁻¹	=C-H bend (out-of-plane)	

Experimental Protocol

This protocol details the one-step synthesis of **tetraallylsilane** with a high reported yield of 91%.^[1]

Materials and Equipment:

- Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
- Schlenk line or nitrogen/argon inlet for inert atmosphere
- Heating mantle
- Magnesium turnings
- Allyl bromide
- Silicon tetrachloride
- Anhydrous diethyl ether
- Anhydrous toluene
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard glassware for extraction and distillation
- Rotary evaporator
- Vacuum distillation apparatus

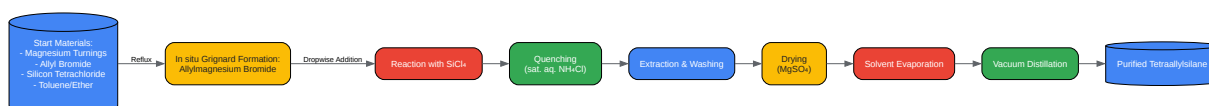
Procedure:

1. Preparation of the Grignard Reagent (in situ): a. Under an inert atmosphere (nitrogen or argon), charge the three-necked flask with magnesium turnings. b. Add a mixture of anhydrous toluene and anhydrous diethyl ether. A recommended solvent volume ratio is $V(\text{toluene})/V(\text{ether}) = 1.1$.^[1] c. Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel. d. Add a small amount of the allyl bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or the appearance of bubbles. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary. e. Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

2. Reaction with Silicon Tetrachloride: a. After the addition of allyl bromide is complete and the magnesium has been consumed, cool the Grignard reagent solution in an ice bath. b. Add a solution of silicon tetrachloride in anhydrous diethyl ether dropwise to the stirred Grignard reagent via the dropping funnel. The addition should be slow to control the exothermic reaction. c. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for an additional 2 hours.

3. Work-up and Purification: a. Cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with diethyl ether (2 x 50 mL). e. Combine the organic layers and wash with brine. f. Dry the combined organic extracts over anhydrous magnesium sulfate. g. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent. h. Purify the crude product by vacuum distillation to obtain pure **tetraallylsilane**.

Visualizations



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Caption: Experimental workflow for the Grignard synthesis of **tetraallylsilane**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Tetraallylsilane = 97.0 GC 1112-66-9 [sigmaaldrich.com]
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